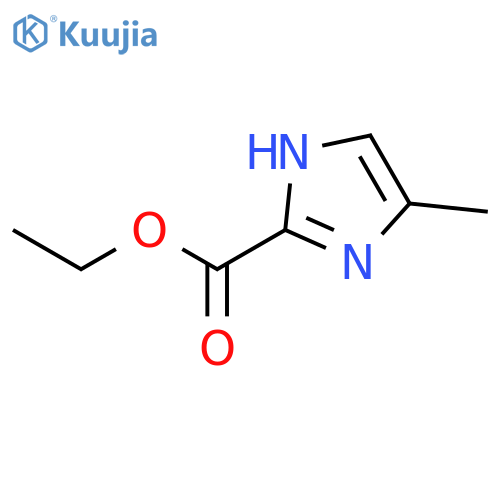

Cas no 40253-44-9 (Ethyl 4-methyl-1H-imidazole-2-carboxylate)

Ethyl 4-methyl-1H-imidazole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-methyl-1H-imidazole-2-carboxylate

- 1H-Imidazole-2-carboxylicacid, 5-methyl-, ethyl ester

- ethyl 5-methyl-1H-imidazole-2-carboxylate

- 4-Methyl-1(3)H-imidazol-2-carbonsaeure-aethylester

- 4-methyl-1(3)H-imidazole-2-carboxylic acid ethyl ester

- 4-Methyl-1H-imidazole-2-carboxylic acid ethyl ester

- 5-Methyl-1H-imidazole-2-carboxylic acid ethyl ester

- SCHEMBL2423817

- PXCMTFGNXKTAPA-UHFFFAOYSA-N

- ETHYL4-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE

- AB53501

- CS-0089170

- A898276

- DTXSID70648216

- FT-0710130

- AKOS015843437

- MFCD09839100

- AKOS006328760

- 40253-44-9

- DB-069973

-

- MDL: MFCD19687067

- インチ: InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,8,9)

- InChIKey: PXCMTFGNXKTAPA-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=NC(=CN1)C

計算された属性

- せいみつぶんしりょう: 154.07400

- どういたいしつりょう: 154.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55A^2

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.171

- ふってん: 287 ºC

- フラッシュポイント: 128 ºC

- 屈折率: 1.519

- PSA: 54.98000

- LogP: 0.89480

Ethyl 4-methyl-1H-imidazole-2-carboxylate セキュリティ情報

Ethyl 4-methyl-1H-imidazole-2-carboxylate 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 4-methyl-1H-imidazole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA057-100MG |

ethyl 4-methyl-1H-imidazole-2-carboxylate |

40253-44-9 | 95% | 100MG |

¥ 990.00 | 2023-04-13 | |

| Chemenu | CM187457-1g |

ethyl 4-methyl-1H-imidazole-2-carboxylate |

40253-44-9 | 95+% | 1g |

$1275 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1048434-1g |

ETHYL4-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE |

40253-44-9 | 95% | 1g |

$605 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA057-250MG |

ethyl 4-methyl-1H-imidazole-2-carboxylate |

40253-44-9 | 95% | 250MG |

¥ 1,584.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA057-500MG |

ethyl 4-methyl-1H-imidazole-2-carboxylate |

40253-44-9 | 95% | 500MG |

¥ 2,640.00 | 2023-04-13 | |

| A2B Chem LLC | AF58313-250mg |

Ethyl 4-methyl-1H-imidazole-2-carboxylate |

40253-44-9 | 95% | 250mg |

$257.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA057-500mg |

ethyl 4-methyl-1H-imidazole-2-carboxylate |

40253-44-9 | 95% | 500mg |

¥2640.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA057-1g |

ethyl 4-methyl-1H-imidazole-2-carboxylate |

40253-44-9 | 95% | 1g |

¥3960.0 | 2024-04-19 | |

| Aaron | AR00BZN9-250mg |

ETHYL4-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE |

40253-44-9 | 95% | 250mg |

$749.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZSA057-5g |

ethyl 4-methyl-1H-imidazole-2-carboxylate |

40253-44-9 | 95% | 5g |

¥11880.0 | 2024-04-19 |

Ethyl 4-methyl-1H-imidazole-2-carboxylate 関連文献

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

Ethyl 4-methyl-1H-imidazole-2-carboxylateに関する追加情報

Ethyl 4-methyl-1H-imidazole-2-carboxylate (CAS No. 40253-44-9): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Ethyl 4-methyl-1H-imidazole-2-carboxylate, identified by its unique chemical identifier CAS No. 40253-44-9, represents a significant compound in the realm of chemical biology and medicinal chemistry. This versatile intermediate, characterized by its Ethyl 4-methyl-1H-imidazole-2-carboxylate structure, has garnered considerable attention due to its utility in synthesizing a wide array of pharmacologically active molecules. The compound's imidazole core, a heterocyclic aromatic structure, is a cornerstone in the development of drugs targeting various biological pathways.

The imidazole ring in Ethyl 4-methyl-1H-imidazole-2-carboxylate is particularly noteworthy for its role in medicinal chemistry. Imidazole derivatives are well-documented for their broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The presence of the ethyl ester group at the carboxyl position enhances the compound's reactivity, making it an invaluable building block for further functionalization. This feature has been leveraged in recent years to develop novel therapeutic agents with enhanced efficacy and reduced side effects.

Recent advancements in synthetic methodologies have further highlighted the importance of Ethyl 4-methyl-1H-imidazole-2-carboxylate in drug discovery. Researchers have employed innovative strategies to optimize the synthesis of this intermediate, leading to more efficient and scalable production processes. For instance, catalytic hydrogenation techniques have been refined to improve yield and purity, reducing the environmental impact of manufacturing processes. These developments align with the growing emphasis on green chemistry principles in pharmaceutical research.

The applications of Ethyl 4-methyl-1H-imidazole-2-carboxylate extend beyond traditional drug development. In chemical biology, this compound serves as a critical scaffold for studying enzyme inhibition and receptor binding mechanisms. Its structural flexibility allows researchers to modify various functional groups, enabling the creation of tailored molecules for high-throughput screening assays. Such assays are instrumental in identifying lead compounds for further optimization.

One particularly exciting area of research involves the use of Ethyl 4-methyl-1H-imidazole-2-carboxylate in the development of antiviral agents. The imidazole core has been shown to interact with viral proteases and polymerases, making it a promising target for designing inhibitors. Recent studies have demonstrated the efficacy of imidazole derivatives in inhibiting replication cycles of RNA viruses, including those responsible for emerging infectious diseases. This underscores the compound's potential as a therapeutic agent against a wide range of viral pathogens.

In addition to its antiviral applications, Ethyl 4-methyl-1H-imidazole-2-carboxylate has found utility in oncology research. The ability to modulate biological pathways associated with cancer cell proliferation has led to the development of novel chemotherapeutic agents. By incorporating this intermediate into drug candidates, researchers have identified molecules that exhibit potent anti-cancer activity while maintaining favorable pharmacokinetic profiles. These findings highlight the compound's role in addressing unmet medical needs in oncology.

The synthesis and application of Ethyl 4-methyl-1H-imidazole-2-carboxylate also contribute to our understanding of molecular recognition processes. The compound's interaction with biological targets provides insights into binding affinities and enzyme kinetics, which are essential for rational drug design. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate these interactions at a molecular level. Such studies not only enhance our knowledge of drug-receptor interactions but also inform the design of next-generation therapeutics.

As the field of chemical biology continues to evolve, Ethyl 4-methyl-1H-imidazole-2-carboxylate is expected to remain a cornerstone intermediate in medicinal chemistry research. Its versatility and reactivity make it an indispensable tool for synthesizing novel compounds with therapeutic potential. Furthermore, ongoing research efforts aim to expand its applications into new areas, such as regenerative medicine and neurodegenerative disease treatment. The compound's adaptability ensures its continued relevance in addressing complex biological challenges.

In conclusion, Ethyl 4-methyl-1H-imidazole-2-carboxylate (CAS No. 40253-44-9) stands as a testament to the importance of specialized intermediates in advancing pharmaceutical research and development. Its unique structural features and broad applicability underscore its significance as a building block for innovative therapeutics. As scientific understanding progresses and new methodologies emerge, this compound will undoubtedly play an integral role in shaping the future of chemical biology and medicinal chemistry.

40253-44-9 (Ethyl 4-methyl-1H-imidazole-2-carboxylate) 関連製品

- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)

- 2680709-64-0(benzyl N-(3-hydroxy-5-methylphenyl)methylcarbamate)

- 946366-48-9(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)

- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)

- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)

- 2092580-36-2(Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-)

- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)

- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)

- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)